Welcome to the BenchChem Online Store!
molecular formula C9H21NO B1140580 3-Aminononan-2-ol CAS No. 51714-10-4

3-Aminononan-2-ol

Cat. No. B1140580
M. Wt: 159.27 g/mol
InChI Key: SKURPTBUALFOED-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04221909

Procedure details

3-Amino-2-nonanol hydrochloride (43.8 g, 0.226 mole) was dissolved in absolute methanol (150 ml) and cooled to -10° in an ice-salt bath. 1. Potassium borohydride (24.4 g, 0.45 mole) 2. was added in small portions over a 2-3 hr. period. The mixture is then kept at -10° to -15° for 3 hr. 3,4. and slowly allowed to reach room temperature (22°), then stirred overnight (20 hr.) at room temperature. The mixture is then evaporated to dryness (syrup) in vacuo and partitioned between H2O (150 ml) and chloroform (150 ml). The H2O layer was further extracted (3×) with chloroform (100 ml ea.). The chloroform layer was dried with MgSO4 and evaporated in vacuo to give a slightly yellowish, oily product. This liquid was distilled in high vacuo at 95°-100° (0.15 mm Hg) to give pure erythro- 3-amino-2-nonanol, 26.4 g, 75% yield, m.p. 81°-86°.
Name
3-Amino-2-nonanol hydrochloride
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:4]([OH:6])[CH3:5].[BH4-].[K+]>CO>[NH2:2][CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:4]([OH:6])[CH3:5] |f:0.1,2.3|

Inputs

Step One
Name
3-Amino-2-nonanol hydrochloride
Quantity
43.8 g
Type
reactant
Smiles
Cl.NC(C(C)O)CCCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
[BH4-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight (20 hr.) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° in an ice-salt bath
ADDITION
Type
ADDITION
Details
was added in small portions over a 2-3 hr
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
(22°)
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated to dryness (syrup) in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between H2O (150 ml) and chloroform (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The H2O layer was further extracted (3×) with chloroform (100 ml ea.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a slightly yellowish, oily product
DISTILLATION
Type
DISTILLATION
Details
This liquid was distilled in high vacuo at 95°-100° (0.15 mm Hg)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(C(C)O)CCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.